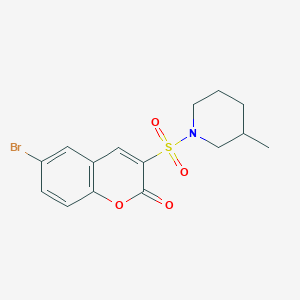![molecular formula C14H16N4OS B2487448 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone CAS No. 2319788-28-6](/img/structure/B2487448.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of complex bicyclic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired bicyclic frameworks with specific functional groups. While specific synthesis routes for this compound are not directly reported, related works include the preparation and structural confirmation of bicyclic systems with similar heteroatoms and functional groups, indicating complex mechanisms involving catalysis, rearrangements, and specific reactivity patterns (Laurens, Ichharam, & Modro, 2001).
Molecular Structure Analysis X-ray diffraction is a crucial technique for determining the molecular structure of bicyclic compounds, providing insights into their stereochemistry and conformation. Studies on similar compounds have utilized NMR, MS, and IR spectra data to characterize the structure, demonstrating the importance of these analytical methods in understanding the detailed molecular architecture (Cao, Dong, Shen, & Dong, 2010).
Chemical Reactions and Properties The chemical reactivity of such bicyclic compounds includes a wide range of reactions, such as condensation, methanolysis, and substitution reactions, highlighting their versatile reactivity patterns. For example, the acid-catalyzed methanolysis of related compounds indicates complex mechanisms leading to products through reversible substitution and rearrangement reactions (Laurens, Ichharam, & Modro, 2001).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application and handling of these compounds. X-ray crystallography has been instrumental in elucidating the crystal structures of related bicyclic compounds, shedding light on their conformation and stability (Sonar, Parkin, & Crooks, 2003).
Chemical Properties Analysis The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to understanding the applications of these compounds. For example, the synthesis and antibacterial activity of novel derivatives highlight the potential for designing compounds with specific biological activities (Reddy, A. B. Reddy, G. R. Reddy, & P. R. Reddy, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Nanoparticle Preparation : A hetero bicyclic compound was utilized as a reducing and stabilizing agent to prepare zinc nanoparticles, showcasing the compound's potential in nanomaterial synthesis and characterization (Pushpanathan & Kumar, 2014).
Physicochemical Properties : The synthesis and study of physico-chemical properties of S-substituted 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols revealed insights into their chemical behavior and structure, underscoring the promise of these compounds for further chemical modifications and potential applications (Хільковець, 2021).
Catalytic Applications : The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, indicates the compound's utility in facilitating chemical reactions, highlighting its potential in synthetic chemistry and catalysis (Ozcubukcu et al., 2009).
Potential Biological Activities
Antitumoral Activity : Research on the synthesis and evaluation of radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate hints at the compound's potential use in radiopharmaceuticals, with specific localization in organs known to have a large concentration of muscarinic receptors (Rzeszotarski et al., 1984).
Antibacterial Activity : Novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives were synthesized and exhibited in vitro antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Reddy et al., 2011).
Eigenschaften
IUPAC Name |
thiophen-3-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-4-20-7-10)18-11-1-2-12(18)6-13(5-11)17-9-15-8-16-17/h3-4,7-9,11-13H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFXJQHEGDFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

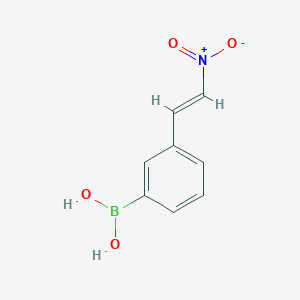
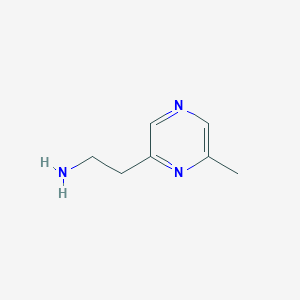


![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
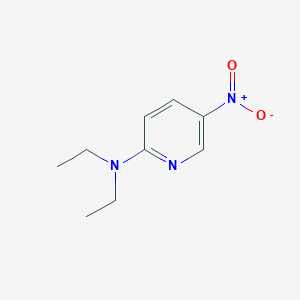
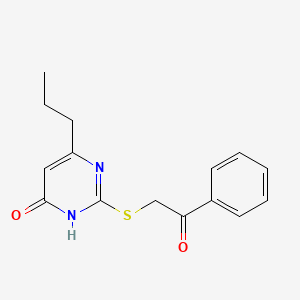
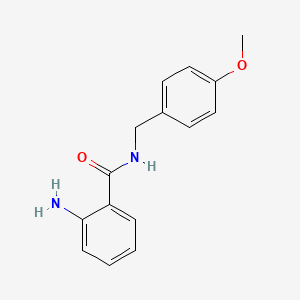
![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)
